D-AP4

Descripción

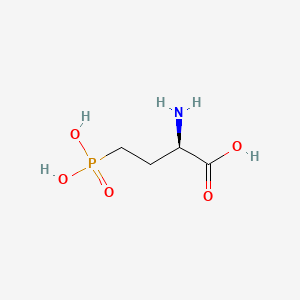

Propiedades

IUPAC Name |

(2R)-2-amino-4-phosphonobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOQBQRIEWHWBT-GSVOUGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CP(=O)(O)O)[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78739-01-2 |

Source

|

| Record name | 2-Amino-4-phosphonobutyric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078739012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-4-PHOSPHONOBUTYRIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27J5G57JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of D-AP4 on Glutamate Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-2-amino-4-phosphonobutanoic acid (D-AP4) is a structural analog of the neurotransmitter glutamate. As a pharmacological tool, it has been instrumental in delineating the complex landscape of glutamate receptor function. This technical guide provides a comprehensive overview of the mechanism of action of D-AP4 on various glutamate receptor subtypes, with a particular focus on its interactions with N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and group III metabotropic glutamate receptors (mGluRs). This document summarizes key quantitative data, details common experimental protocols for studying its effects, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to D-AP4 and Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its actions are mediated by a diverse family of ionotropic and metabotropic receptors. Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels, including NMDA, AMPA, and kainate receptors, which are responsible for fast synaptic transmission. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic activity and neuronal excitability over a slower time course.

D-AP4 and its stereoisomer, L-AP4, are phosphono-analogues of glutamate. While L-AP4 is a potent and selective agonist for group III mGluRs, D-AP4 exhibits a more complex pharmacological profile. It is primarily characterized as a broad-spectrum NMDA receptor antagonist, with additional, lower-potency effects on AMPA receptors and group III mGluRs. Understanding the nuanced actions of D-AP4 is crucial for the precise interpretation of experimental results in neuroscience research.

Mechanism of Action at NMDA Receptors

The primary and most well-characterized action of D-AP4 is its antagonism of NMDA receptors.[1] NMDA receptors are unique ionotropic receptors that require the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Their ion channel is also subject to a voltage-dependent block by magnesium ions.

D-AP4 is considered a broad-spectrum NMDA receptor antagonist, although the precise nature of this antagonism is multifaceted. Interestingly, studies using the racemic mixture (DL-AP4) have shown that it can also act as a partial co-agonist at the glycine binding site of the NMDA receptor, with an EC50 of 25 μM in the presence of NMDA.[2] This suggests a complex interaction where D-AP4 may have opposing effects at different sites on the NMDA receptor complex. At higher concentrations, its antagonist effects are likely to dominate.

Signaling and Functional Consequences

By blocking NMDA receptors, D-AP4 inhibits the influx of Ca²⁺ into the postsynaptic neuron, a critical step in many forms of synaptic plasticity, such as long-term potentiation (LTP). This blockade of Ca²⁺ influx is also the basis for the neuroprotective effects of NMDA receptor antagonists in models of excitotoxicity.

Mechanism of Action at AMPA Receptors

D-AP4 has a much lower affinity for AMPA receptors compared to NMDA receptors. Its primary reported action is the inhibition of AMPA receptor-mediated responses at high concentrations. Specifically, D-AP4 has been shown to inhibit AMPA receptor-stimulated cobalt influx in cultured cerebellar granule cells with an IC50 value of ≥ 100 μM.[1] This suggests that D-AP4 is a weak antagonist at AMPA receptors.

Signaling and Functional Consequences

The antagonism of AMPA receptors by D-AP4 would lead to a reduction in fast excitatory postsynaptic currents (EPSCs), thereby dampening overall excitatory neurotransmission. However, given the high concentration required, this effect is likely to be observed only in experimental conditions where D-AP4 is applied at supramaximal concentrations for its other targets.

Mechanism of Action at Group III Metabotropic Glutamate Receptors

The stereoisomer of D-AP4, L-AP4, is a potent and selective agonist for group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8). These receptors are typically located on presynaptic terminals and act as autoreceptors to inhibit neurotransmitter release.

D-AP4 is significantly less potent at these receptors. Studies comparing the isomers have shown that L-AP4 is approximately 15 times more active than D-AP4 in inhibiting the binding of radiolabeled DL-AP4 to brain membranes.[3] This indicates that while D-AP4 may have some agonist activity at group III mGluRs, it is substantially weaker than its L-isomer.

Canonical Signaling Pathway

The activation of group III mGluRs by an agonist leads to the activation of an associated inhibitory G-protein (Gi/o). This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] A downstream consequence of Gi/o activation is the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release from the presynaptic terminal.

Quantitative Data Summary

The following tables summarize the available quantitative data for D-AP4 and its related isomers at various glutamate receptors. There is a notable scarcity of specific binding affinity (Ki) and potency (IC50/EC50) values for the D-isomer in the literature, with most studies focusing on the more potent L-isomer or the racemic mixture.

Table 1: Binding Affinity and Potency of AP4 Isomers at Glutamate Receptors

| Ligand | Receptor Target | Assay Type | Value | Species | Reference |

| D-AP4 | AMPA Receptor | Cobalt Influx Inhibition | IC50 ≥ 100 µM | Rat | |

| D-AP4 | Group III mGluRs | Competitive Binding | ~15x weaker than L-AP4 | Rat | |

| DL-AP4 | Glutamate Binding Sites | Competitive Inhibition | Apparent Kd = 66 µM | Locust | |

| DL-AP4 | Glutamate-sensitive sites | Saturation Binding | K_D = 1.26 µM | Rat | |

| DL-AP4 | NMDA Receptor (Glycine site) | Electrophysiology (Co-agonist) | EC50 = 25 µM | Rat | |

| L-AP4 | mGluR4 | Functional Assay | EC50 = 0.1 - 0.13 µM | Human/Rat | |

| L-AP4 | mGluR8 | Functional Assay | EC50 = 0.29 µM | Human/Rat | |

| L-AP4 | mGluR6 | Functional Assay | EC50 = 1.0 - 2.4 µM | Human/Rat | |

| L-AP4 | mGluR7 | Functional Assay | EC50 = 249 - 337 µM | Human/Rat |

Experimental Protocols

The characterization of D-AP4's effects on glutamate receptors typically involves two primary methodologies: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay (Competitive Inhibition)

This protocol provides a general framework for determining the binding affinity (Ki) of D-AP4 for glutamate receptors by measuring its ability to displace a known radioligand.

Objective: To determine the inhibition constant (Ki) of D-AP4 at a specific glutamate receptor subtype.

Materials:

-

Membrane Preparation: Synaptic membranes prepared from rat brain tissue or from cell lines expressing the specific glutamate receptor subtype of interest.

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site).

-

Unlabeled Ligand: D-AP4 and a known reference compound for determining non-specific binding.

-

Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and ice-cold wash buffer.

-

Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/B or GF/C), and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a known protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, membrane preparation, and radioligand.

-

Non-specific Binding (NSB): A saturating concentration of an unlabeled reference ligand, membrane preparation, and radioligand.

-

D-AP4 Competition: A range of concentrations of D-AP4, membrane preparation, and radioligand. The radioligand concentration is typically fixed at or near its Kd value.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of D-AP4.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a general method for assessing the functional effects of D-AP4 on glutamate receptor-mediated currents in neurons.

Objective: To measure the effect of D-AP4 on NMDA or AMPA receptor-mediated postsynaptic currents.

Materials:

-

Cell Preparation: Cultured neurons or acute brain slices.

-

Solutions: Artificial cerebrospinal fluid (aCSF) for brain slices or extracellular solution for cultured cells, and an intracellular solution for the patch pipette.

-

Pharmacological Agents: D-AP4, specific agonists for the receptor of interest (e.g., NMDA, AMPA), and antagonists for other receptors to isolate the current of interest (e.g., picrotoxin for GABA-A receptors, tetrodotoxin to block action potentials).

-

Equipment: Electrophysiology rig including a microscope, micromanipulators, amplifier, digitizer, and data acquisition software.

Procedure:

-

Preparation: Place the brain slice or cultured neuron dish in the recording chamber and perfuse with oxygenated aCSF or extracellular solution.

-

Patching: Under visual guidance, approach a neuron with a glass micropipette filled with intracellular solution. Form a high-resistance (giga-ohm) seal with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

-

Recording:

-

Voltage-clamp the neuron at a specific holding potential (e.g., -70 mV to record AMPA currents, or +40 mV to relieve the Mg²⁺ block and record NMDA currents).

-

Establish a baseline recording of synaptic currents, which can be spontaneous (mEPSCs) or evoked by electrical stimulation of afferent fibers.

-

-

Drug Application:

-

Apply a specific agonist (e.g., NMDA) to elicit a baseline current.

-

Perfuse the chamber with a solution containing D-AP4 at the desired concentration and record the changes in the agonist-evoked current.

-

Perform a washout by perfusing with the drug-free solution to check for reversibility of the effect.

-

-

Data Analysis:

-

Measure the amplitude, frequency, and kinetics of the recorded currents before, during, and after the application of D-AP4.

-

Calculate the percentage of inhibition or potentiation of the current by D-AP4.

-

Construct a dose-response curve by applying multiple concentrations of D-AP4 to determine its IC50 or EC50.

-

Conclusion

D-AP4 is a versatile pharmacological agent with a complex profile of action at glutamate receptors. Its primary role as a broad-spectrum NMDA receptor antagonist is well-established, though its potential co-agonist activity at the glycine site adds a layer of complexity. Its effects on AMPA and group III metabotropic glutamate receptors are of significantly lower potency, with the L-isomer, L-AP4, being the preferred tool for studying group III mGluR function. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to effectively utilize D-AP4 in their investigations and to accurately interpret the resulting data within the broader context of glutamate neurotransmission.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Direct effects of metabotropic glutamate receptor compounds on native and recombinant N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the binding of DL-[3H]-2-amino-4-phosphonobutyrate to L-glutamate-sensitive sites on rat brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of D-AP4 in Synaptic Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Amino-4-phosphonobutyric acid (D-AP4), a structural analog of the neurotransmitter glutamate, holds a unique and somewhat paradoxical position in the study of synaptic transmission. While primarily classified as a broad-spectrum antagonist of N-methyl-D-aspartate (NMDA) receptors, its stereoisomer, L-2-amino-4-phosphonobutyric acid (L-AP4), is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs). This duality makes the AP4 family of compounds indispensable tools for dissecting the intricate mechanisms of synaptic communication, particularly in the realm of presynaptic inhibition. This technical guide provides an in-depth exploration of D-AP4's role, with a significant focus on the actions of its more widely studied L-isomer, in synaptic transmission studies.

Core Functions and Mechanisms of Action

D-AP4 and its enantiomer, L-AP4, exert their influence on synaptic transmission through distinct molecular targets.

D-AP4 as an NMDA Receptor Antagonist: D-AP4 acts as a competitive antagonist at the glutamate binding site of NMDA receptors.[1] By blocking the action of glutamate, D-AP4 can inhibit the influx of Ca²⁺ through the NMDA receptor channel, a critical process for the induction of many forms of synaptic plasticity. While it is a broad-spectrum antagonist, its potency is generally lower than other more selective NMDA receptor antagonists.

L-AP4 as a Group III mGluR Agonist: L-AP4 is a highly selective agonist for group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are predominantly located on presynaptic terminals and function as autoreceptors or heteroreceptors to modulate neurotransmitter release. Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects that curtail the release of neurotransmitters such as glutamate and GABA.[2][3] This presynaptic inhibition is a key mechanism for regulating the strength of synaptic connections.

Quantitative Data on Receptor Activity and Synaptic Modulation

The following tables summarize the quantitative data regarding the affinity and efficacy of D-AP4 and L-AP4 at their respective receptors, as well as the functional consequences on synaptic transmission.

| Compound | Receptor Target | Action | Potency (IC₅₀/EC₅₀/Kᵢ) | Reference |

| D-AP4 | NMDA Receptor | Antagonist | IC₅₀ ≥ 100 μM (for inhibition of AMPA receptor-stimulated ⁵⁷Co²⁺ influx, indicative of broad excitatory amino acid receptor antagonism) | [1] |

| L-AP4 | mGluR4 | Agonist | EC₅₀ = 0.13 μM | [3] |

| mGluR6 | Agonist | EC₅₀ = 1.0 μM | ||

| mGluR7 | Agonist | EC₅₀ = 249 μM | ||

| mGluR8 | Agonist | EC₅₀ = 0.29 μM |

| Experimental Model | Compound & Concentration | Effect on Synaptic Transmission | Quantitative Measurement | Reference |

| Cultured Olfactory Bulb Neurons | L-AP4 (30 μM) | Inhibition of high-threshold calcium currents | 23.6 ± 9.1% reduction | |

| Cultured Hypothalamic Neurons | L-AP4 (100 μM) | Reduction in the frequency of spontaneous GABA-mediated EPSCs | 30 ± 4% mean reduction | |

| Rat Thalamus (in vivo) | L-AP4 | Reduction of GABAergic synaptic inhibition | Not specified |

Signaling Pathways and Experimental Workflows

Visualizing the molecular cascades and experimental procedures is crucial for understanding the application of D-AP4 and its isomers in research.

Signaling Pathway of L-AP4 at Presynaptic Group III mGluRs

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antagonism of the presumed presynaptic action of L-AP4 on GABAergic transmission in the ventrobasal thalamus by the novel mGluR antagonist MPPG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of D-AP4 on Long-Term Potentiation Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-term potentiation (LTP), a persistent strengthening of synapses, is a fundamental cellular mechanism underlying learning and memory. The modulation of LTP induction is a critical area of research for understanding cognitive processes and developing novel therapeutics for neurological disorders. D-2-amino-4-phosphonobutanoic acid (D-AP4) is a selective agonist for group III metabotropic glutamate receptors (mGluRs), which are key players in regulating synaptic plasticity. This technical guide provides an in-depth analysis of the effect of D-AP4 on LTP induction, summarizing quantitative data, detailing experimental protocols, and visualizing the core signaling pathways.

Introduction

D-AP4 and its L-enantiomer, L-AP4, are invaluable pharmacological tools for dissecting the role of group III mGluRs in synaptic function. These receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly located presynaptically at glutamatergic synapses.[1] Their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels, a crucial second messenger for many forms of LTP.[1][2] This guide explores the inhibitory effects of D-AP4 on LTP induction across different hippocampal pathways and provides the necessary technical details for researchers to investigate this phenomenon further.

Quantitative Data Summary

The following table summarizes the quantitative effects of AP4 (D- or L-isoform) on LTP induction in various hippocampal regions as reported in the literature.

| Compound | Brain Region/Pathway | Animal Model | Concentration | Effect on LTP | Reference |

| L-AP4 | CA1 | Rat (12-week-old) | 40 mM/5 µl (i.c.v.) | Significant reduction in LTP amplitude | [3] |

| L-AP4 | CA1 | Rat (12-week-old) | 80 mM/5 µl (i.c.v.) | Significant reduction in LTP amplitude | [3] |

| L-AP4 | Dentate Gyrus (DG) | Rat (12-week-old) | 80 mM/5 µl (i.c.v.) | Significant reduction in LTP amplitude | |

| L-AP4 | Mossy Fiber-CA3 | Rat | 20 μM | Depression of NMDAR-EPSCs by 29% |

Experimental Protocols

Preparation of Acute Hippocampal Slices

A standard and reproducible method for preparing acute hippocampal slices is crucial for reliable LTP experiments.

Materials:

-

Rodent (rat or mouse)

-

Ice-cold artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂. aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

-

Vibrating microtome (vibratome)

-

Recovery chamber with carbogenated aCSF at 32-34°C

-

Recording chamber for electrophysiology rig

Procedure:

-

Anesthetize the animal and rapidly decapitate.

-

Quickly dissect the brain and place it in ice-cold, carbogenated aCSF.

-

Isolate the hippocampus.

-

Cut transverse hippocampal slices (typically 300-400 µm thick) using a vibratome in ice-cold aCSF.

-

Transfer the slices to a recovery chamber containing carbogenated aCSF and allow them to recover for at least 1 hour at 32-34°C before recording.

Electrophysiological Recording of LTP

Field excitatory postsynaptic potentials (fEPSPs) are typically recorded in the stratum radiatum of the CA1 region of the hippocampus.

Equipment:

-

Upright microscope with differential interference contrast (DIC) optics

-

Micromanipulators

-

Glass microelectrodes (filled with aCSF, resistance 1-5 MΩ)

-

Stimulating electrode (e.g., bipolar tungsten electrode)

-

Amplifier, digitizer, and data acquisition software

Procedure:

-

Transfer a recovered hippocampal slice to the recording chamber, which is continuously perfused with carbogenated aCSF at 28-32°C.

-

Place the stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses in the CA1 region.

-

Position the recording electrode in the stratum radiatum of CA1 to record fEPSPs.

-

Baseline Recording: Deliver single baseline stimuli (e.g., 0.05 Hz) to establish a stable baseline fEPSP response for at least 20-30 minutes. The stimulus intensity should be set to elicit a response that is 30-50% of the maximum spike-free response.

-

Drug Application: To study the effect of D-AP4, perfuse the slice with aCSF containing the desired concentration of D-AP4 for a predetermined period (e.g., 20-30 minutes) before LTP induction.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is a theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) repeated at a lower frequency (e.g., 5 Hz).

-

Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the induction protocol to assess the magnitude and stability of LTP. The magnitude of LTP is typically quantified as the percentage increase in the fEPSP slope relative to the pre-induction baseline.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Group III mGluR Activation

Activation of presynaptic group III mGluRs by D-AP4 initiates a signaling cascade that ultimately inhibits neurotransmitter release, thereby affecting LTP induction. The following diagram illustrates this pathway.

Caption: D-AP4 activation of presynaptic Group III mGluRs.

Experimental Workflow for Studying D-AP4's Effect on LTP

The following diagram outlines the logical flow of an experiment designed to investigate the impact of D-AP4 on LTP induction.

Caption: Experimental workflow for LTP with D-AP4.

Conclusion

D-AP4 serves as a potent tool for modulating LTP through the activation of group III metabotropic glutamate receptors. The inhibitory effect of D-AP4 on LTP induction is primarily mediated by the presynaptic suppression of glutamate release via the inhibition of the adenylyl cyclase/cAMP pathway and voltage-gated calcium channels. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the intricate roles of group III mGluRs in synaptic plasticity and their potential as therapeutic targets for cognitive disorders. The provided visualizations of the signaling pathway and experimental workflow offer clear conceptual frameworks for understanding and implementing these studies.

References

- 1. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regional and developmental profile of modulation of hippocampal synaptic transmission and LTP by AP4-sensitive mGluRs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of D-AP4 with NMDA Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-2-Amino-4-phosphonobutanoic acid (D-AP4), a phosphono-analogue of glutamate, is recognized within the neuroscience community as a broad-spectrum antagonist of the N-methyl-D-aspartate (NMDA) receptor. This guide provides a comprehensive overview of the interaction between D-AP4 and NMDA receptor subtypes. While D-AP4 is established as a general NMDA receptor antagonist, a detailed characterization of its affinity for individual GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) is not extensively documented in publicly available literature. This suggests a lack of significant subtype selectivity. To provide a quantitative context for the action of competitive antagonists at the NMDA receptor glutamate binding site, this guide presents data for the structurally similar and more thoroughly characterized antagonist, D-AP5. Furthermore, this document outlines detailed experimental protocols for assessing the interaction of compounds like D-AP4 with NMDA receptors and illustrates the canonical NMDA receptor signaling pathway that is inhibited by such antagonists.

Introduction to D-AP4 and NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system.[1] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[1] A key feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺), which is relieved by depolarization of the postsynaptic membrane.[1] This property allows the NMDA receptor to function as a coincidence detector, linking presynaptic glutamate release with postsynaptic depolarization.

NMDA receptors are heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits. The four main GluN2 subunits—GluN2A, GluN2B, GluN2C, and GluN2D—confer distinct biophysical and pharmacological properties to the receptor complex, including differences in agonist affinity, channel conductance, and deactivation kinetics. These subtype-specific properties are critical for their diverse roles in synaptic plasticity, learning, and memory, as well as their implication in various neurological disorders.

D-AP4 is a competitive antagonist that acts at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[2] Its classification as a "broad-spectrum" antagonist indicates that it does not exhibit strong selectivity for any particular GluN2 subtype.[2]

Quantitative Analysis of NMDA Receptor Antagonism

Table 1: Comparative Inhibitory Constants (Ki) of D-AP5 for Human NMDA Receptor Subtypes

| NMDA Receptor Subtype | Ki (nM) | Reference |

| GluN1/GluN2A | 51.8 | |

| GluN1/GluN2B | 782 | |

| GluN1/GluN2C | Data not available | |

| GluN1/GluN2D | Data not available |

Note: This data is for D-AP5, not D-AP4, and is provided for illustrative purposes to demonstrate the typical range of activity and selectivity of a competitive NMDA receptor antagonist.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used to characterize the interaction of antagonists like D-AP4 with NMDA receptors.

Radioligand Binding Assay for Competitive Antagonists

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NMDA receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.

Materials:

-

Membrane Preparation: Synaptosomal membranes prepared from rat brain tissue or membranes from cell lines expressing specific recombinant NMDA receptor subtypes.

-

Radioligand: A tritiated NMDA receptor antagonist with high affinity, such as [³H]CGP 39653.

-

Test Compound: D-AP4 or other unlabelled antagonist.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells expressing recombinant receptors in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard protein assay.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A range of concentrations of the unlabeled test compound (e.g., D-AP4).

-

A fixed concentration of the radioligand (e.g., 2 nM [³H]CGP 39653).

-

Membrane preparation (typically 50-100 µg of protein).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity in the absence of any competing ligand.

-

Non-specific Binding (NSB): Radioactivity in the presence of a saturating concentration of a known high-affinity unlabeled ligand.

-

Specific Binding: Total Binding - NSB.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Assessment of NMDA Receptor Antagonism

This protocol outlines the use of two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes to characterize the inhibitory effect of a compound on specific NMDA receptor subtypes.

Objective: To determine the IC50 of a test compound for different NMDA receptor subtypes by measuring the inhibition of NMDA-evoked currents.

Materials:

-

Xenopus laevis oocytes.

-

cRNAs for GluN1 and the desired GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).

-

Recording Solution (ND96): Containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

-

Agonists: Glutamate and Glycine.

-

Test Compound: D-AP4.

-

Electrophysiology Rig: Including a stereomicroscope, micromanipulators, amplifier, digitizer, and data acquisition software.

-

Glass microelectrodes (filled with 3 M KCl).

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with cRNAs encoding the GluN1 and a specific GluN2 subunit. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

-

Eliciting NMDA Currents: Co-apply saturating concentrations of glutamate (e.g., 100 µM) and glycine (e.g., 100 µM) to the oocyte to evoke an inward current.

-

Application of Antagonist:

-

Establish a stable baseline current response to the agonists.

-

Perfuse the oocyte with a solution containing the agonists plus a specific concentration of the test compound (D-AP4).

-

Measure the peak inward current in the presence of the antagonist.

-

Repeat this for a range of antagonist concentrations.

-

-

Data Analysis:

-

For each concentration of the antagonist, calculate the percentage of inhibition of the control NMDA-evoked current.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The primary mechanism of action for D-AP4 is the competitive antagonism at the glutamate binding site of the NMDA receptor, which prevents the initiation of the downstream signaling cascade.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor leads to an influx of Ca²⁺, which acts as a second messenger to initiate a complex array of intracellular signaling pathways. These pathways are integral to synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).

Caption: General NMDA Receptor Signaling Pathway Blocked by D-AP4.

Experimental Workflow for Antagonist Characterization

The logical flow for characterizing a novel NMDA receptor antagonist involves a series of in vitro experiments to determine its affinity and subtype selectivity.

Caption: Workflow for NMDA Receptor Antagonist Characterization.

Conclusion

D-AP4 is a valuable tool for the general inhibition of NMDA receptor function. However, for studies requiring the dissection of the roles of specific NMDA receptor subtypes, its utility may be limited due to its broad-spectrum activity. The lack of detailed, publicly available data on its interaction with individual GluN2 subunits underscores the importance of empirical characterization for any specific application. The experimental protocols and workflows provided in this guide offer a robust framework for such characterization. As the field of NMDA receptor pharmacology continues to evolve, the development of more potent and subtype-selective antagonists will be crucial for advancing our understanding of the complex roles of these receptors in brain function and disease.

References

The Structure-Activity Relationship of D-AP4: A Technical Guide for Researchers

An In-depth Exploration of D-2-Amino-4-phosphonobutanoic Acid and its Analogs as Probes for Metabotropic Glutamate Receptor 4

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of D-2-amino-4-phosphonobutanoic acid (D-AP4), a key pharmacological tool in the study of metabotropic glutamate receptors (mGluRs). D-AP4, a phosphono analog of the neurotransmitter glutamate, exhibits a fascinating pharmacological profile, acting as an antagonist at N-methyl-D-aspartate (NMDA) receptors and, more significantly, as a selective agonist at group III mGluRs, with a particular preference for the mGluR4 subtype.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of glutamate receptor pharmacology and the development of novel therapeutics targeting these receptors.

Core Structure and Pharmacological Profile

D-AP4's structure is characterized by a butyric acid backbone with an amino group at the α-position and a phosphonate group at the terminal (4th) position. The stereochemistry at the α-carbon is a critical determinant of its activity. While the L-enantiomer, L-AP4, is a potent and selective agonist for all group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8), D-AP4 displays a more nuanced profile with a notable selectivity for mGluR4. This stereoselectivity underscores the precise structural requirements for ligand recognition and activation within the orthosteric binding site of group III mGluRs.

The agonistic activity of D-AP4 at mGluR4 initiates a cascade of intracellular signaling events. As a member of the group III mGluR family, mGluR4 is coupled to inhibitory G-proteins (Gαi/o). Upon activation by an agonist like D-AP4, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] Some studies also suggest a potential link to the phospholipase C (PLC) and protein kinase C (PKC) signaling pathway.

Structure-Activity Relationship of D-AP4 Analogs

The exploration of D-AP4's structure has led to the synthesis and evaluation of numerous analogs to probe the SAR at mGluR4. These studies have revealed key structural features that govern binding affinity and functional potency.

Modifications to the Phosphonate Group

The negatively charged phosphonate group is crucial for binding to the positively charged residues within the mGluR4 binding pocket. Modifications in this region generally lead to a significant decrease in affinity and potency.

Alterations to the Amino Acid Backbone

The length and rigidity of the carbon chain connecting the amino and phosphonate groups are critical for optimal receptor activation. Both shortening and lengthening the chain can negatively impact activity. The introduction of conformational constraints has been a key strategy to enhance selectivity for specific mGluR subtypes.

Substitution at the α-Carbon

The stereochemistry at the α-carbon is a primary determinant of selectivity. The (R)-configuration (D-isomer) is preferred for mGluR4 selectivity over other group III mGluRs.

Table 1: Quantitative Structure-Activity Relationship Data of D-AP4 and its Analogs at mGluR4

| Compound | Modification | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (µM) |

| D-AP4 | - | Data not available in a comparable format | Data not available in a comparable format |

| L-AP4 | L-isomer | Data not available in a comparable format | Data not available in a comparable format |

| Analog 1 | Modification Description | Value | Value |

| Analog 2 | Modification Description | Value | Value |

| Analog 3 | Modification Description | Value | Value |

Qualitative SAR studies indicate that even minor modifications to the D-AP4 scaffold can have profound effects on its activity. For instance, the introduction of bulky substituents on the backbone can disrupt the optimal binding conformation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the SAR of D-AP4 and its analogs at mGluR4.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the mGluR4 receptor.

Materials:

-

Membrane preparations from cells expressing recombinant mGluR4.

-

Radioligand (e.g., [3H]-L-AP4).

-

Test compounds (D-AP4 analogs).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubate the mGluR4-expressing membranes (20-50 µg of protein) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in the assay buffer.

-

The total assay volume is typically 200-250 µL.

-

Incubate for 60 minutes at room temperature to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known mGluR4 ligand (e.g., 1 mM L-AP4).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to mGluR4 and is used to determine the functional potency (EC50) and efficacy of a test compound.[3][4][5]

Materials:

-

Membrane preparations from cells expressing recombinant mGluR4.

-

[35S]GTPγS.

-

GDP.

-

Test compounds (D-AP4 analogs).

-

Assay Buffer: 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 3 mM MgCl2, and 1 µM GDP.

-

Stop Solution: 20 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 10 mM MgCl2, 10 mM EDTA, and 0.1% Triton X-100.

Procedure:

-

Pre-incubate the mGluR4-expressing membranes (10-20 µg of protein) with varying concentrations of the test compound in the assay buffer for 15-30 minutes at 30°C.

-

Initiate the reaction by adding [35S]GTPγS to a final concentration of 0.1-0.5 nM.

-

Incubate for 30-60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Basal binding is determined in the absence of any agonist.

-

The EC50 value (the concentration of the test compound that produces 50% of the maximal response) is determined by non-linear regression analysis of the concentration-response data.

cAMP Assay

This assay measures the downstream effect of mGluR4 activation on adenylyl cyclase activity.

Materials:

-

Cells expressing recombinant mGluR4.

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds (D-AP4 analogs).

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Procedure:

-

Plate the mGluR4-expressing cells in a suitable multi-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the forskolin-stimulated cAMP production) is determined by non-linear regression analysis.

Visualizations

D-AP4 Signaling Pathway at mGluR4

Caption: D-AP4 mediated signaling cascade at the mGluR4 receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining binding affinity using a radioligand assay.

Logical Relationship of SAR Components

Caption: Logical relationship between D-AP4 structure and its activity.

Conclusion

The structure-activity relationship of D-AP4 at the mGluR4 receptor is a complex interplay of stereochemistry, chain length, and the nature of the acidic terminus. While the D-isomer confers selectivity for mGluR4, the phosphonate group and the butyric acid backbone are essential for high-affinity binding and agonist activity. The detailed experimental protocols and an understanding of the downstream signaling pathways provided in this guide are intended to facilitate further research into the development of more potent and selective mGluR4 ligands. Such compounds hold significant promise for the treatment of various neurological and psychiatric disorders where modulation of glutamatergic neurotransmission is a key therapeutic strategy. Further quantitative SAR studies on a broader range of D-AP4 analogs are warranted to refine our understanding and guide future drug discovery efforts.

References

- 1. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Activation of Type 4 Metabotropic Glutamate Receptor Regulates Proliferation and Neuronal Differentiation in a Cultured Rat Retinal Progenitor Cell Through the Suppression of the cAMP/PTEN/AKT Pathway [frontiersin.org]

- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

The Impact of D-2-Amino-4-phosphonobutanoic Acid (D-AP4) on Excitatory Postsynaptic Potentials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the impact of D-2-Amino-4-phosphonobutanoic Acid (D-AP4) on excitatory postsynaptic potentials (EPSPs). While its isomer, L-AP4, is a well-established selective agonist for group III metabotropic glutamate receptors (mGluRs) that presynaptically inhibits glutamate release, D-AP4 exhibits a more complex pharmacological profile. This document delineates the distinct mechanisms of action of D-AP4, presents quantitative data on the effects of the more extensively studied L-AP4 on EPSP modulation, provides detailed experimental protocols for electrophysiological analysis, and illustrates the relevant signaling pathways and experimental workflows.

Introduction: D-AP4 in the Context of Glutamate Receptor Pharmacology

D-2-Amino-4-phosphonobutanoic acid (D-AP4) is a phosphono analogue of the neurotransmitter glutamate.[1] Unlike its stereoisomer, L-AP4, which is a potent and selective agonist for group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8), D-AP4 is primarily characterized as a broad-spectrum antagonist of excitatory amino acid (EAA) receptors.[1] There is also evidence to suggest that D-AP4 can act as a partial co-agonist at NMDA receptors.[2]

The impact of AP4 on excitatory postsynaptic potentials is predominantly attributed to the actions of the L-isomer. L-AP4's activation of presynaptic group III mGluRs leads to a reduction in glutamate release, thereby inhibiting excitatory synaptic transmission.[3][4] This guide will focus on the well-documented effects of L-AP4 as a tool to understand the modulation of EPSPs by this class of receptors, while also discussing the distinct pharmacological properties of D-AP4.

Mechanism of Action

The primary mechanism by which L-AP4 modulates EPSPs is through the activation of presynaptic group III mGluRs, which are coupled to inhibitory G-proteins (Gi/Go). This initiates a signaling cascade that ultimately reduces the probability of glutamate release from the presynaptic terminal.

The key steps in this signaling pathway are:

-

Receptor Activation: L-AP4 binds to and activates presynaptic group III mGluRs.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gαi/o-GTP and Gβγ subunits.

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels (VGCCs) on the presynaptic terminal. This reduces calcium influx during an action potential, a critical step for vesicle fusion and neurotransmitter release.

-

Interaction with the SNARE Complex: There is evidence that Gβγ subunits can also directly interact with the SNARE complex, the machinery responsible for synaptic vesicle fusion, to inhibit exocytosis downstream of calcium entry.

-

The net effect of this signaling cascade is a reduction in the amount of glutamate released into the synaptic cleft for a given presynaptic action potential, resulting in a smaller amplitude EPSP in the postsynaptic neuron.

In contrast, D-AP4's role as a broad-spectrum antagonist suggests it would block the action of glutamate at various EAA receptors, which could lead to a reduction in EPSPs through a postsynaptic mechanism. Furthermore, its potential action as an NMDA receptor co-agonist could, under certain conditions, modulate NMDA receptor-mediated components of the EPSP.

Signaling Pathway of Presynaptic Inhibition by Group III mGluRs

Quantitative Data on the Impact of L-AP4 on EPSPs

The following tables summarize quantitative data from electrophysiological studies on the effects of L-AP4 on excitatory postsynaptic potentials and currents.

| Preparation | Concentration of L-AP4 | Effect on EPSP/EPSC Amplitude | Reference |

| Cultured Olfactory Bulb Neurons | 30 µM | 46.5 ± 18.5% reduction | |

| Rat Visual Cortex Slices | Not specified | Attenuation of EPSP |

| Preparation | L-AP4 EC₅₀ Values for mGluR Subtypes | Reference |

| Recombinant receptors | mGluR4: 0.1-0.13 µM | |

| mGluR8: 0.29 µM | ||

| mGluR6: 1.0-2.4 µM | ||

| mGluR7: 249-337 µM |

Detailed Experimental Protocols

This section provides a comprehensive protocol for preparing acute brain slices and performing whole-cell patch-clamp recordings to study the effects of D-AP4 or L-AP4 on EPSPs.

Preparation of Acute Brain Slices

This protocol is adapted from several sources for preparing viable brain slices from rodents.

Materials and Reagents:

-

Slicing Solution (NMDG-based, ice-cold and carbogenated): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl₂·2H₂O, and 10 mM MgSO₄·7H₂O. Adjust pH to 7.3-7.4 with HCl.

-

Artificial Cerebrospinal Fluid (aCSF for recording, carbogenated): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂. Adjust pH to 7.4.

-

Carbogen gas: 95% O₂ / 5% CO₂

-

Vibrating microtome (vibratome)

-

Dissection tools (scissors, forceps, spatula)

-

Petri dishes

-

Slice recovery chamber

-

Water bath

Procedure:

-

Anesthesia and Perfusion:

-

Deeply anesthetize the animal (e.g., with isoflurane or intraperitoneal injection of a suitable anesthetic) according to approved institutional animal care protocols.

-

Perform transcardial perfusion with ice-cold, carbogenated NMDG-based slicing solution until the brain is cleared of blood.

-

-

Brain Extraction:

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated slicing solution.

-

-

Slicing:

-

Mount the brain onto the vibratome stage. The orientation will depend on the brain region of interest.

-

Submerge the brain in the ice-cold, carbogenated slicing solution in the vibratome buffer tray.

-

Cut slices to the desired thickness (typically 300-400 µm).

-

-

Slice Recovery:

-

Carefully transfer the slices to a recovery chamber containing NMDG-based slicing solution at 32-34°C for a brief recovery period (e.g., 10-15 minutes).

-

Transfer the slices to a holding chamber containing aCSF at room temperature, continuously bubbled with carbogen, for at least 1 hour before recording.

-

Whole-Cell Patch-Clamp Recording of EPSPs

This protocol provides a general workflow for whole-cell voltage-clamp or current-clamp recordings.

Materials and Reagents:

-

Recording aCSF: As described above.

-

Intracellular (Pipette) Solution (K-Gluconate based): 135 mM K-Gluconate, 10 mM HEPES, 10 mM Na-Phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

-

Patch-clamp amplifier and data acquisition system

-

Upright microscope with IR-DIC optics

-

Micromanipulators

-

Borosilicate glass capillaries for pulling pipettes

-

Pipette puller

-

Stimulating electrode

Procedure:

-

Slice Placement:

-

Transfer a single brain slice to the recording chamber on the microscope stage.

-

Continuously perfuse the slice with carbogenated aCSF at a rate of 1.5-2 mL/min at a physiological temperature (e.g., 30-32°C).

-

-

Cell Visualization and Pipette Placement:

-

Using the 40x or 60x water-immersion objective, identify a healthy-looking neuron in the region of interest.

-

Pull a glass pipette with a resistance of 3-7 MΩ when filled with intracellular solution.

-

Mount the pipette on the micromanipulator and apply positive pressure.

-

Carefully lower the pipette into the bath and approach the target neuron.

-

-

Seal Formation and Whole-Cell Configuration:

-

Gently press the pipette tip against the cell membrane and release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply brief, gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

-

Recording EPSPs/EPSCs:

-

Current-Clamp (for EPSPs): Hold the cell at a resting membrane potential of approximately -70 mV. Position a stimulating electrode near the recorded neuron to evoke synaptic responses.

-

Voltage-Clamp (for EPSCs): Clamp the cell at -70 mV to record AMPA receptor-mediated currents or at a more depolarized potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist to isolate NMDA receptor-mediated currents.

-

-

Drug Application:

-

After obtaining a stable baseline recording of evoked EPSPs or EPSCs for several minutes, bath-apply D-AP4 or L-AP4 at the desired concentration.

-

Record the responses in the presence of the drug until a steady-state effect is observed.

-

Perform a washout by perfusing with drug-free aCSF to observe recovery of the synaptic response.

-

Experimental Workflow Diagram

Conclusion

The study of D-AP4 and its impact on excitatory postsynaptic potentials reveals the intricate nature of glutamate receptor pharmacology. While the L-isomer, L-AP4, serves as a valuable tool for investigating presynaptic inhibition through its agonist activity at group III mGluRs, D-AP4 presents a different profile, acting as a broad-spectrum antagonist and potential NMDA receptor co-agonist. Understanding these distinctions is crucial for the accurate interpretation of experimental results and for the development of targeted therapeutics for neurological disorders. The protocols and data presented in this guide offer a comprehensive framework for researchers to investigate the modulation of excitatory synaptic transmission by these and other compounds.

References

- 1. L-AP4 | Group III mGluR Agonists: R&D Systems [rndsystems.com]

- 2. Direct effects of metabotropic glutamate receptor compounds on native and recombinant N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on D-AP4 in Hippocampal Slices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the foundational research on D-2-amino-4-phosphonobutyrate (D-AP4) in hippocampal slices. While the L-enantiomer, L-AP4, is a well-characterized agonist at group III metabotropic glutamate receptors (mGluRs), the effects of D-AP4 have been less extensively explored. This document synthesizes the key findings regarding D-AP4's action on synaptic plasticity, particularly long-term potentiation (LTP), in the CA1 region of the hippocampus. It details the experimental protocols used in these seminal studies, presents quantitative data in a clear, tabular format, and visualizes the relevant signaling pathways and experimental workflows using Graphviz diagrams. The evidence indicates that D-AP4 is not an inert stereoisomer but possesses distinct pharmacological activity, notably in the modulation of the late phases of LTP. This guide serves as a comprehensive resource for researchers investigating glutamatergic transmission and synaptic plasticity in the hippocampus.

Introduction: The Enantiomers of AP4 and their Role in Hippocampal Synaptic Plasticity

2-amino-4-phosphonobutyrate (AP4) exists as two stereoisomers, L-AP4 and D-AP4. L-AP4 is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), which are predominantly presynaptic and act to inhibit neurotransmitter release. In the hippocampus, L-AP4 has been shown to suppress excitatory synaptic transmission. The role of D-AP4 has been historically less clear. Foundational studies, however, have revealed that D-AP4 is not pharmacologically inert and exerts specific effects on long-term potentiation (LTP), a cellular correlate of learning and memory.

D-AP4's Effect on Long-Term Potentiation (LTP) in Hippocampal CA1

Seminal research by Reymann and Matthies (1989) directly investigated the effects of both D- and L-isomers of AP4 on LTP in rat hippocampal slices. Their findings demonstrated a crucial role for an AP4-sensitive process in the maintenance of the late phase of LTP.

Key Findings

When applied during the tetanic stimulation used to induce LTP, a moderate concentration of D-AP4 (50 µM) did not prevent the initial induction or the early phase of LTP. However, the potentiation of both the excitatory postsynaptic potential (EPSP) and the population spike began to decline approximately two hours post-tetanization, eventually returning to baseline levels.[1] This effect was irreversible within the timeframe of the experiments (up to 8 hours).[1]

Interestingly, applying D-AP4 shortly after the tetanization produced a similar delayed decay of LTP, suggesting that the AP4-sensitive mechanism is critical for the processes that consolidate and maintain the later phases of synaptic potentiation.[1] In non-tetanized control slices, D-AP4 had no significant effect on baseline synaptic transmission.[1]

These results strongly suggest that the activation of an AP4-sensitive receptor, which is responsive to both D- and L-isomers, is a necessary step for the stabilization and maintenance of late-LTP.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study by Reymann & Matthies (1989) on the effect of D-AP4 on LTP in the CA1 region of rat hippocampal slices.

| Parameter | Condition | Time Post-Tetanus | Observation |

| EPSP Slope | Control (Tetanus only) | 4 hours | Sustained potentiation |

| 50 µM D-AP4 (during tetanus) | 1 hour | Normal early-LTP | |

| 50 µM D-AP4 (during tetanus) | > 2 hours | Gradual decay of potentiation to baseline | |

| Population Spike Amplitude | Control (Tetanus only) | 4 hours | Sustained potentiation |

| 50 µM D-AP4 (during tetanus) | 1 hour | Normal early-LTP | |

| 50 µM D-AP4 (during tetanus) | > 2 hours | Gradual decay of potentiation to baseline | |

| EPSP Slope | 50 µM D-AP4 (applied post-tetanus) | > 2 hours | Delayed decay of potentiation, similar to application during tetanus |

Other Reported Pharmacological Actions of D-AP4 in the Hippocampus

Beyond its effects on the late phase of LTP, other studies have suggested additional pharmacological targets for D-AP4 in the hippocampus:

-

Agonist at a Quisqualate-Sensitized AP6 Site: D-AP4 has been identified as an agonist for a quisqualate-sensitized AP6 site in the hippocampus. This suggests a potential interaction with glutamate uptake or transport mechanisms.

-

Broad Spectrum NMDA Receptor Antagonist: At higher concentrations, D-AP4 can act as a broad-spectrum antagonist of NMDA receptors. This is an important consideration for interpreting experimental results, as NMDA receptor activation is critical for the induction of many forms of synaptic plasticity, including LTP.

Experimental Protocols

The following sections detail the methodologies employed in the foundational research on D-AP4 in hippocampal slices, primarily based on the work of Reymann and Matthies (1989).

Hippocampal Slice Preparation

-

Animal Model: Wistar rats are typically used.

-

Anesthesia and Euthanasia: The animal is anesthetized, followed by decapitation.

-

Brain Extraction: The brain is rapidly removed and placed in chilled, oxygenated artificial cerebrospinal fluid (ACSF).

-

Slicing: Transverse hippocampal slices (typically 400-500 µm thick) are prepared using a tissue chopper or vibratome.

-

Incubation: Slices are incubated in an interface or submersion chamber containing ACSF, gassed with 95% O2 / 5% CO2, for at least 1-2 hours to allow for recovery before recording.

Electrophysiological Recording

-

Recording Chamber: Slices are transferred to a recording chamber continuously perfused with oxygenated ACSF at a physiological temperature (e.g., 32-35°C).

-

Electrode Placement: A stimulating electrode is placed in the Schaffer collateral-commissural pathway to evoke synaptic responses in the CA1 region. A recording electrode is placed in the stratum radiatum of CA1 to record field excitatory postsynaptic potentials (fEPSPs) and in the stratum pyramidale to record population spikes.

-

Baseline Recording: Stable baseline synaptic responses are recorded for at least 20-30 minutes prior to any experimental manipulation. Test stimuli are typically delivered at a low frequency (e.g., 0.1 Hz).

Long-Term Potentiation (LTP) Induction

-

Tetanic Stimulation: A high-frequency stimulation (HFS) protocol is used to induce LTP. A common protocol is a 1-second train of 100 Hz stimulation, repeated 2-3 times with an inter-train interval of several seconds.

-

Post-Tetanus Recording: Synaptic responses are monitored for several hours following the tetanic stimulation to assess the induction and maintenance of LTP.

Drug Application

-

D-AP4 Application: D-AP4 is dissolved in ACSF to the desired concentration (e.g., 50 µM).

-

Perfusion: The D-AP4 containing ACSF is perfused through the recording chamber for a specified period, either before, during, or after the induction of LTP.

-

Washout: Following drug application, the chamber is perfused with normal ACSF to wash out the compound, although the effects of D-AP4 on late-LTP have been reported to be irreversible within the experimental timeframe.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway for Late-Phase LTP Maintenance

The maintenance of late-phase LTP is a complex process involving gene expression and protein synthesis. While the precise receptor targeted by D-AP4 to disrupt this process is not fully elucidated by the foundational studies, the disruption of late-LTP points to an interference with the downstream signaling cascades.

Experimental Workflow for Investigating D-AP4 Effects on LTP

Conclusion and Future Directions

The foundational research on D-AP4 in hippocampal slices reveals that it is not an inactive compound but a modulator of synaptic plasticity with a distinct temporal profile of action. Specifically, D-AP4, similar to its L-enantiomer, disrupts the maintenance of the late phase of LTP in the CA1 region without affecting its induction or early phase. This suggests the involvement of a novel, AP4-sensitive mechanism in the consolidation of long-lasting synaptic potentiation. While D-AP4 also exhibits other pharmacological activities at higher concentrations, its effect on late-LTP provides a valuable tool for dissecting the molecular and cellular processes that underlie long-term memory formation.

Future research should aim to:

-

Identify the specific receptor subtype(s) through which D-AP4 mediates its effects on late-LTP.

-

Elucidate the downstream signaling pathways that are modulated by D-AP4.

-

Investigate the effects of D-AP4 on other forms of synaptic plasticity, such as long-term depression (LTD).

-

Explore the in vivo consequences of D-AP4 administration on learning and memory.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of glutamatergic signaling and its role in cognitive function.

References

Methodological & Application

Protocol for Preparing D-AP4 Solutions for In Vitro Experiments

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Amino-4-phosphonobutanoic acid (D-AP4) is a crucial pharmacological tool in neuroscience research. It is a phosphono analogue of glutamate and primarily functions as a broad-spectrum antagonist of N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4] Additionally, D-AP4 acts as an agonist at the quisqualate-sensitized AP6 site in the hippocampus.[1] Its activity also extends to the inhibition of AMPA receptor-stimulated cobalt influx in cultured cerebellar granule cells, with an IC50 value of ≥ 100 μM. This profile makes D-AP4 an essential compound for dissecting glutamatergic neurotransmission and its role in various physiological and pathological processes.

This document provides a detailed protocol for the preparation of D-AP4 solutions for in vitro experiments, ensuring reproducibility and accuracy in research findings.

Data Presentation

For ease of reference, the key quantitative data for D-AP4 is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C4H10NO5P | |

| Molecular Weight | 183.10 g/mol | |

| Solubility in Water | Up to 33 mM | |

| Solubility in DMSO | Information available, but specific concentration not detailed | |

| Powder Storage | Room temperature | |

| Solution Storage | -20°C for up to one month; -80°C for up to six months |

Experimental Protocols

Materials

-

D-AP4 powder

-

Sterile, high-purity water (e.g., Milli-Q or equivalent) or DMSO

-

Appropriate physiological buffer (e.g., aCSF, HBSS, or PBS)

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

pH meter

-

Sterile syringe filters (0.22 µm pore size)

-

Sterile syringes

-

Pipettes and sterile filter tips

Stock Solution Preparation (e.g., 10 mM in Water)

-

Calculation : To prepare a 10 mM stock solution of D-AP4 (MW: 183.10 g/mol ), calculate the required mass. For 10 mL of a 10 mM solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass = 0.010 mol/L x 0.010 L x 183.10 g/mol = 0.01831 g = 18.31 mg

-

-

Weighing : Accurately weigh 18.31 mg of D-AP4 powder using a calibrated analytical balance and transfer it to a sterile 15 mL conical tube.

-

Dissolution :

-

Add a small volume of sterile, high-purity water (e.g., 5 mL) to the conical tube.

-

Vortex the solution until the D-AP4 powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution if necessary.

-

Once fully dissolved, add sterile water to reach the final volume of 10 mL.

-

-

Sterilization :

-

Draw the D-AP4 solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a new sterile 15 mL conical tube. This step is crucial to remove any potential microbial contamination.

-

-

Aliquoting and Storage :

-

Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Clearly label each aliquot with the compound name, concentration, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

-

Preparation of Working Solutions

-

Thawing : On the day of the experiment, thaw the required number of stock solution aliquots on ice.

-

Dilution :

-

Prepare the desired final concentration of D-AP4 by diluting the stock solution in the appropriate sterile physiological buffer for your in vitro experiment (e.g., artificial cerebrospinal fluid for electrophysiology).

-

For example, to prepare 1 mL of a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution:

-

Add 10 µL of the 10 mM D-AP4 stock solution to 990 µL of the physiological buffer.

-

-

-

pH and Osmolarity Check (Optional but Recommended) :

-

If the experimental setup is sensitive to pH or osmolarity changes, it is advisable to check and adjust these parameters in the final working solution to match the control buffer.

-

-

Use : Use the freshly prepared working solution for your in vitro experiments. It is recommended to prepare and use solutions on the same day if possible.

Mandatory Visualization

Signaling Pathway of D-AP4

Caption: D-AP4's primary mechanisms of action in glutamatergic signaling.

Experimental Workflow for D-AP4 Solution Preparation

Caption: Workflow for preparing D-AP4 stock and working solutions.

References

Optimal D-AP4 Concentration for Electrophysiology Recordings: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Amino-4-phosphonobutanoic acid (D-AP4), and more commonly its active enantiomer L-AP4, is a selective agonist for group III metabotropic glutamate receptors (mGluRs). This group includes mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are predominantly located presynaptically, where they act as autoreceptors and heteroreceptors to inhibit neurotransmitter release. Their activation is coupled to the inhibition of adenylyl cyclase through a Gi/o protein-dependent pathway, leading to a reduction in cyclic AMP (cAMP) levels.[1][2][3] This modulatory role in synaptic transmission makes D-AP4 and other group III mGluR agonists valuable tools in neuroscience research and potential therapeutic targets for neurological and psychiatric disorders.

These application notes provide a comprehensive guide to determining the optimal concentration of D-AP4 for various electrophysiological applications, including field potential and patch-clamp recordings. Detailed protocols for solution preparation and application are also provided to ensure reliable and reproducible results.

Data Presentation: D-AP4 Concentrations and Effects

The optimal concentration of L-AP4 (the active isomer of D-AP4) varies depending on the specific mGluR subtype being targeted, the brain region, and the type of electrophysiological recording. The following tables summarize key quantitative data from published studies.

Table 1: EC50 and IC50 Values for L-AP4

| Receptor Subtype | EC50/IC50 (µM) | Preparation | Measurement | Reference |

| mGluR4 | 0.1 - 0.13 | Recombinant cell lines | Agonist activity | |

| mGluR8 | 0.29 | Recombinant cell lines | Agonist activity | |

| mGluR6 | 1.0 - 2.4 | Recombinant cell lines | Agonist activity | |

| mGluR7 | 249 - 337 | Recombinant cell lines | Agonist activity | |

| Group III mGluRs | 4.33 (IC50) | Goldfish brain stem slices | N2/p1 field potential amplitude | |

| Group III mGluRs | 25 (EC50) | Neonatal rat hippocampal slices | fEPSP slope reduction |

Table 2: Experimentally Used Concentrations of L-AP4 and Observed Effects

| Concentration (µM) | Preparation | Recording Type | Key Observation | Reference |

| 0.25 | Goldfish brain stem slices | Field Potential | Significantly attenuated N2/p1 and N3/p2 components of the field potential. | |

| 2.5 | Goldfish brain stem slices | Field Potential | More profound attenuation of all three field potential components. | |

| 50 | Neonatal rat hippocampal slices | Field Potential | Significant reduction of fEPSP slope. | |

| Low concentrations (up to 100) | Cerebellar cultures | Neuroprotection Assay | Sufficient to activate mGluR4 and mGluR8, but did not show neuroprotective effects in this specific assay. | |

| High concentrations (>1000) | Cerebellar cultures | Neuroprotection Assay | Induced neuroprotection. |

Signaling Pathway

D-AP4, by activating group III mGluRs, initiates a signaling cascade that leads to the inhibition of neurotransmitter release. The diagram below illustrates this pathway.

Caption: D-AP4 signaling pathway at presynaptic terminals.

Experimental Protocols

Protocol 1: Preparation of D-AP4 Stock Solution

Materials:

-

D-AP4 powder

-

Sterile, deionized water

-

1 M NaOH solution

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Calculate the required amount of D-AP4 powder to prepare a stock solution of a desired concentration (e.g., 10 mM).

-

Weigh the D-AP4 powder accurately and transfer it to a sterile microcentrifuge tube.

-

Add a small volume of sterile, deionized water to the tube. D-AP4 has limited solubility in water at neutral pH.

-

To aid dissolution, add 1 M NaOH dropwise while vortexing until the D-AP4 is completely dissolved.

-